3-Iodo-1-methyl-5-nitro-1H-pyrazole
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Overview
Description
3-Iodo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of iodine, methyl, and nitro groups, exhibits unique chemical properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-5-nitro-1H-pyrazole typically involves the iodination of 1-methyl-5-nitro-1H-pyrazole. One common method includes the reaction of 1-methyl-5-nitro-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: 3-Azido-1-methyl-5-nitro-1H-pyrazole, 3-Cyano-1-methyl-5-nitro-1H-pyrazole.
Reduction: 3-Iodo-1-methyl-5-amino-1H-pyrazole.
Oxidation: 3-Iodo-1-carboxy-5-nitro-1H-pyrazole.
Scientific Research Applications
3-Iodo-1-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-5-nitro-1H-pyrazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The iodine atom may also facilitate the formation of covalent bonds with nucleophilic sites in biological targets .
Comparison with Similar Compounds
3-Iodo-1-methyl-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-Iodo-1-ethyl-5-nitro-1H-pyrazole: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 3-Iodo-1-methyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4IN3O2 |
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Molecular Weight |
253.00 g/mol |
IUPAC Name |
3-iodo-1-methyl-5-nitropyrazole |
InChI |
InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3 |
InChI Key |
OZAHEYYGYWOFGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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